molecular formula C6H9N3O B13611395 (R)-2-Amino-2-(pyrimidin-2-yl)ethanol

(R)-2-Amino-2-(pyrimidin-2-yl)ethanol

Cat. No.: B13611395
M. Wt: 139.16 g/mol
InChI Key: ONSUNACLMWEBFE-YFKPBYRVSA-N
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Description

(R)-2-Amino-2-(pyrimidin-2-yl)ethanol is a chiral β-amino alcohol characterized by a pyrimidine ring substituted at the 2-position and an ethanolamine side chain. The pyrimidine moiety, a six-membered aromatic heterocycle containing two nitrogen atoms, distinguishes it from pyridine-based analogs. Its stereochemistry (R-configuration) is critical for interactions in biological systems, such as enzyme inhibition or receptor binding.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(2R)-2-amino-2-pyrimidin-2-ylethanol

InChI

InChI=1S/C6H9N3O/c7-5(4-10)6-8-2-1-3-9-6/h1-3,5,10H,4,7H2/t5-/m0/s1

InChI Key

ONSUNACLMWEBFE-YFKPBYRVSA-N

Isomeric SMILES

C1=CN=C(N=C1)[C@H](CO)N

Canonical SMILES

C1=CN=C(N=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Pyrimidine Rings

A common approach involves nucleophilic substitution reactions on halogenated pyrimidines, such as 2-chloropyrimidine or 2-bromopyrimidine, with chiral amino alcohols or their precursors. The reaction typically proceeds under mild conditions using solvents like ethanol or other C1-C4 alkyl alcohols, which serve as both solvent and reactant medium.

  • Catalysts and reagents: Hydrazine monohydrate and Raney nickel have been employed in related pyridine and pyrimidine derivative syntheses for amination and reduction steps, facilitating the introduction of amino groups under mild conditions (10–35 °C, 10–30 hours) with high purity yields.

  • Solvent usage: Methanol, ethanol, and isopropanol are preferred solvents, used in 3 to 40-fold weight excess relative to the starting material, optimizing solubility and reaction efficiency.

Asymmetric Synthesis via Chiral Catalysts or Resolution

The chiral center at the 2-position of ethanol is typically introduced through asymmetric synthesis methods or chiral resolution techniques:

  • Asymmetric aminohydroxylation: Using chiral ligands or catalysts, the amino and hydroxyl groups are introduced stereoselectively onto the pyrimidin-2-yl substituted substrates.

  • Chiral pool synthesis: Starting from enantiomerically pure amino alcohols, coupling to the pyrimidine ring is achieved via amide bond formation or nucleophilic aromatic substitution.

Multistep Synthesis via Pyrimidine Intermediates

A detailed synthetic route reported involves the following key steps:

This synthetic pathway, although focused on pyridine-pyrimidine derivatives, provides a framework adaptable for the preparation of this compound by careful selection of starting materials and chiral induction steps.

Comparative Data Table of Preparation Parameters

Preparation Step Reagents/Catalysts Solvent(s) Temperature (°C) Time (hours) Yield (%) Notes
Nucleophilic substitution on 2-halopyrimidine Hydrazine monohydrate, Raney nickel Ethanol, Methanol, Isopropanol 10–35 10–30 70–90 Mild conditions, high purity products
Esterification & oxidation (intermediate) Nicotinic acid, mCPBA Ethanol, NMP Room temp to 40 4–12 60–80 Multistep route for pyrimidine intermediates
Amination and reduction Hydrogen gas, Raney nickel Ethanol Room temp to 25 12–24 75–85 Efficient reduction of hydrazino intermediates
Asymmetric aminohydroxylation Chiral ligands/catalysts Various solvents 0–40 Variable Variable Enantioselective introduction of chiral center

Research Results and Yields

  • The method involving hydrazine substitution followed by Raney nickel-catalyzed hydrogenation yields highly pure 2-aminopyrimidine derivatives under mild conditions, avoiding high temperature and pressure requirements common in traditional amination methods.

  • Multistep syntheses starting from nicotinic acid derivatives afford key pyrimidine intermediates in moderate to good yields (60–80%), which can be further elaborated to amino alcohol derivatives.

  • Asymmetric synthesis routes, while less commonly detailed in patents, are crucial for obtaining the (R)-enantiomer with high enantiomeric excess, often employing chiral catalysts or resolution techniques.

Summary and Recommendations

The preparation of this compound is best achieved through a combination of:

  • Mild nucleophilic substitution on halogenated pyrimidines using hydrazine derivatives and catalytic hydrogenation with Raney nickel for amino group introduction.

  • Careful control of solvent choice (ethanol or other low molecular weight alcohols) and reaction parameters (temperature 10–35 °C, reaction time 10–30 hours) to maximize yield and purity.

  • Implementation of asymmetric synthesis or chiral resolution to ensure the (R)-configuration at the chiral center.

These methods are supported by experimental data and patent literature emphasizing efficiency, mild conditions, and product purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(pyrimidin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

(R)-2-Amino-2-(pyrimidin-2-yl)ethanol is a chiral compound that has garnered interest for its potential biological activities and applications in medicinal chemistry. It features an amino group and a pyrimidine ring, with a hydroxyl group attached to a carbon atom adjacent to the amino group, further connected to a pyrimidine moiety.

Chemical Reactivity and Synthesis

This compound's reactivity allows for various chemical transformations, such as nucleophilic substitutions where the amino group acts as a nucleophile. It can also undergo acylation and alkylation reactions, making it suitable for synthesizing derivatives with enhanced properties. For example, reactions with formaldehyde can produce methylol derivatives, which can further react to form more complex structures. The synthesis of this compound typically involves several key steps.

This compound exhibits significant biological activity, particularly in enzyme inhibition. Derivatives of 2-aminopyrimidine compounds have shown inhibitory effects on β-glucuronidase and other enzymes, suggesting potential therapeutic applications in treating conditions like cancer and infections. Studies also indicate potential antitrypanosomal activity, highlighting their relevance in parasitic disease management.

Interaction studies have revealed the ability of this compound to form hydrogen bonds with key residues in target proteins, enhancing its biological efficacy. Certain derivatives have demonstrated strong interactions with amino acid residues critical for enzyme activity, which could explain their potent inhibitory effects on specific enzymes. These interactions are crucial for understanding the structure-activity relationship of this compound and its derivatives.

Structural Similarities and Diverse Activities

Several compounds share structural similarities with this compound, each exhibiting unique properties and activities.

Compound NameStructural FeaturesBiological Activity
2-AminopyrimidinePyrimidine ring with amino groupEnzyme inhibition
4-Methyl-6-(4-methylphenyl)pyrimidine-2-thiolSubstituted pyrimidine with thiol groupAntiparasitic activity
5-Methylpyrimidine-2,4-diamineTwo amino groups on pyrimidineAnticancer properties
6-(Piperazin-1-yl)pyrimidin-4(3H)-onePiperazine substituent enhancing bioactivityAntimicrobial effects

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(pyrimidin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between (R)-2-Amino-2-(pyrimidin-2-yl)ethanol and related compounds:

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
This compound Pyrimidin-2-yl group, ethanolamine side chain, R-configuration C₆H₉N₃O 155.16 (theoretical) Chiral center, aromatic N-heterocycle with two nitrogens Potential enzyme inhibitor or chiral ligand (inferred from analogs)
(S)-2-Amino-2-(pyridin-2-yl)ethanol Pyridin-2-yl group, ethanolamine side chain, S-configuration C₇H₁₀N₂O 154.17 Single nitrogen in aromatic ring; enantiomer affects biological activity Used in asymmetric catalysis; enantioselectivity documented
2-[(6-Methyl-2-propylpyrimidin-4-yl)amino]ethanol Pyrimidin-4-yl group, alkyl substituents (methyl, propyl) C₁₁H₂₀N₄O 236.30 Bulky substituents enhance lipophilicity Agrochemical applications (e.g., fungicides)
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride Chloropyridin-3-yl group, dihydrochloride salt, R-configuration C₇H₁₁Cl₃N₂O 245.53 Chlorine substituent increases electronegativity; salt form improves solubility Pharmaceutical intermediate (e.g., kinase inhibitors)
2-(Pyridin-2-ylmethylamino)ethanol Pyridin-2-ylmethyl group, secondary amine C₈H₁₂N₂O 168.20 Flexible methylene linker; no chiral center Chelating agent in metal catalysis

Key Structural and Functional Differences:

Heterocycle Type: Pyrimidine (two nitrogens) in the target compound vs. pyridine (one nitrogen) in analogs like (S)-2-Amino-2-(pyridin-2-yl)ethanol. Pyrimidines often exhibit stronger hydrogen-bonding capacity and metabolic stability . Substitution position (e.g., pyrimidin-2-yl vs. pyrimidin-4-yl) alters electronic properties and steric interactions .

Chirality :

  • The R-configuration in the target compound contrasts with the S-enantiomer in pyridine-based analogs. Enantiomers can display divergent biological activities, as seen in kinase inhibitors where stereochemistry dictates binding affinity .

Substituents :

  • Halogenation (e.g., chlorine in ) enhances electronegativity and bioavailability.
  • Alkyl groups (e.g., methyl, propyl in ) increase lipophilicity, affecting membrane permeability .

Salt Forms :

  • Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation .

Research Findings and Inferences

  • Biological Activity: Pyrimidine-based ethanolamines are often explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety. The pyrimidine ring’s dual nitrogen atoms facilitate hydrogen bonding with active-site residues .
  • Synthetic Utility: Chiral β-amino alcohols like the target compound serve as ligands in asymmetric catalysis. For example, (S)-2-Amino-2-(pyridin-2-yl)ethanol is used in enantioselective alkylation reactions .
  • Thermodynamic Stability : Pyrimidine rings generally exhibit higher stability compared to pyrazines or pyridines, as inferred from NIST data on related heterocycles .

Limitations and Contradictions

  • Data Gaps: Direct experimental data (e.g., solubility, logP) for this compound are absent in the evidence, necessitating extrapolation from analogs.
  • Contradictory Bioactivity : While pyrimidine derivatives often show enhanced metabolic stability, some pyridine-based compounds (e.g., ) exhibit superior solubility, complicating structure-activity generalizations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(pyrimidin-2-yl)ethanol, and how does stereochemistry influence yield?

  • Methodological Answer : The compound is synthesized via solvent-free reactions between 2-amino-4,6-dichloropyrimidine and substituted amines at 80–90°C under triethylamine catalysis. Reaction progress is monitored via thin-layer chromatography (TLC), followed by precipitation and crystallization . Enantiomeric purity is critical; chiral resolution techniques (e.g., chiral HPLC) are required to isolate the (R)-isomer. Stereochemical mismatches can reduce bioactivity by >50% due to altered target binding .

Q. Which characterization techniques confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) verifies the pyrimidine ring and ethanolamine backbone. Mass spectrometry (MS) confirms molecular weight (139.16 g/mol) and fragmentation patterns. Polarimetry or circular dichroism (CD) validates enantiomeric excess (>99% for pharmaceutical-grade purity) .

Q. What are the key functional groups in this compound, and how do they participate in chemical reactions?

  • Methodological Answer : The amino (-NH₂) and hydroxyl (-OH) groups enable nucleophilic reactions (e.g., acylation, sulfonation). The pyrimidine ring undergoes electrophilic substitution at the 4- and 6-positions. Redox reactions with LiAlH₄ or KMnO₄ modify the ethanolamine chain, altering solubility and reactivity .

Advanced Research Questions

Q. How does the chiral center in this compound affect its interaction with biological targets?

  • Methodological Answer : Docking studies reveal that the (R)-configuration aligns the hydroxyl group for hydrogen bonding with catalytic residues (e.g., Gln215 in collagenase), while the pyrimidine ring engages in π-π stacking (e.g., Tyr201). Enantiomer-specific binding affinities differ by 2–3 orders of magnitude in receptor assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for analogs of this compound?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., chlorine in 2,4- vs. 2,6-dichlorobenzyl analogs alters IC₅₀ by 0.1–0.3 µM). Systematic SAR studies with controlled substituents (e.g., halogens, methyl groups) and standardized assays (e.g., radiolabeled ligand binding) clarify structure-activity relationships .

Q. How can computational modeling optimize the design of this compound derivatives for enzyme inhibition?

  • Methodological Answer : Molecular dynamics simulations predict Gibbs free energy changes (ΔG) during ligand-enzyme binding. For example, derivatives with electron-withdrawing groups (e.g., -CF₃) show ΔG values of -6.4 to -6.5 kcal/mol, correlating with enhanced inhibitory potency. Docking scores are validated via in vitro enzyme assays .

Q. What role do fluorine or bromine substituents play in modifying the pharmacokinetics of this compound analogs?

  • Methodological Answer : Fluorine increases metabolic stability by reducing CYP450-mediated oxidation, while bromine enhances lipophilicity (logP +0.5–0.7), improving blood-brain barrier penetration. Comparative ADME studies in murine models show t₁/₂ increases from 2.1 h (parent) to 4.3 h (5-Br analog) .

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